Product packaging for Coumarin 30(Cat. No.:CAS No. 41044-12-6)

Coumarin 30

Cat. No.: B191004
CAS No.: 41044-12-6
M. Wt: 347.4 g/mol
InChI Key: KZFUMWVJJNDGAU-UHFFFAOYSA-N
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Description

Historical Context of Coumarin (B35378) Research and the Emergence of Coumarin 30 as a Key Fluorophore

The study of coumarins dates back to 1820, when the parent compound, coumarin, was first isolated from Tonka beans. rsc.orgnih.gov The synthesis of coumarin was first reported in 1882. nih.gov Initially recognized for their fragrance and flavor, coumarins are secondary metabolites found in various plants. researchgate.net The exploration of coumarin derivatives and their potential applications began to gain momentum over time. A significant turning point in coumarin research was the discovery of their fluorescent properties, which opened up a new era of applications. The use of coumarins as fluorescent probes began in the 19th century. rsc.orgnih.gov

This compound, chemically known as 7-(Diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one, is a synthetic derivative that emerged from this extensive research. ontosight.ainih.gov Its development was driven by the need for highly efficient and stable fluorophores for various scientific applications. Its high fluorescence quantum yield and photostability quickly established it as a valuable tool in fields like fluorescence microscopy and biomedical imaging. ontosight.ai

Significance of this compound in Contemporary Scientific Inquiry

This compound's importance in modern research stems from its exceptional photophysical properties. It is characterized by a high fluorescence quantum yield, which means it efficiently converts absorbed light into emitted fluorescent light. ontosight.aichemicalbook.com This property, combined with its stability, makes it a preferred choice for a variety of applications.

In contemporary science, this compound is utilized in several key areas:

Biomedical Research: Its fluorescent nature makes it an excellent probe for studying cellular processes and structures. ontosight.ai

Laser Dyes: this compound is employed as a laser dye for both pulsed and continuous wave operations. chemicalbook.com

Chemical Sensors: It can be used to fabricate thin films on semiconductors for creating diodes and is used in studying fluorescence resonance energy transfer (FRET). chemicalbook.com

Optical Materials: The compound's optical characteristics are of interest in the development of new optical materials. ontosight.ai

Classification and Structural Context within the Coumarin Family of Organic Compounds

Coumarins are classified as members of the benzopyrone family, characterized by a benzene (B151609) ring fused to a pyrone ring. researchgate.net They can be broadly categorized into simple coumarins, furanocoumarins, pyranocoumarins, and others based on the substitutions on the core structure. researchgate.netresearchgate.net

This compound belongs to the class of simple coumarins, which are derivatives of the basic 2H-chromen-2-one structure. nih.gov Its specific structure features a diethylamino group at the 7-position and a 1-methyl-1H-benzimidazol-2-yl group at the 3-position of the coumarin backbone. ontosight.ainih.gov This particular arrangement of substituents is crucial for its distinct fluorescent properties. The structural modifications at the 3 and 7-positions are common strategies to tune the photophysical properties of coumarin dyes. nih.gov

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name7-(diethylamino)-3-(1-methylbenzimidazol-2-yl)chromen-2-one nih.gov
CAS Number41044-12-6 suprabank.org
Molecular FormulaC₂₁H₂₁N₃O₂ nih.gov
Molecular Weight382.44 g/mol ontosight.ai

Table 2: Photophysical Properties of this compound

PropertyValueSolvent
Absorption Maximum (λmax)413 nm sigmaaldrich.comEthanol (B145695)
Emission Maximum (λem)478 nm sigmaaldrich.comEthanol
Molar Extinction Coefficient55,000-70,000 cm⁻¹/M omlc.orgMethanol
Fluorescence Quantum Yield0.67 omlc.orgAcetonitrile
Fluorescence Quantum Yield0.35 omlc.org95% Ethanol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N3O2 B191004 Coumarin 30 CAS No. 41044-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(diethylamino)-3-(1-methylbenzimidazol-2-yl)chromen-2-one
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InChI

InChI=1S/C21H21N3O2/c1-4-24(5-2)15-11-10-14-12-16(21(25)26-19(14)13-15)20-22-17-8-6-7-9-18(17)23(20)3/h6-13H,4-5H2,1-3H3
Source PubChem
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InChI Key

KZFUMWVJJNDGAU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H21N3O2
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DSSTOX Substance ID

DTXSID6068272
Record name 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-
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Molecular Weight

347.4 g/mol
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Physical Description

Solid; [MSDSonline]
Record name Coumarin 30
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CAS No.

41044-12-6
Record name 7-(Diethylamino)-3-(1-methyl-2-benzimidazolyl)coumarin
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Record name 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-2-benzopyrone
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Advanced Spectroscopic and Photophysical Investigations of Coumarin 30

Solvatochromic Behavior and Solvent-Dependent Photophysical Properties

Influence of Solvent Polarity and Hydrogen Bonding on Coumarin (B35378) 30 Photophysics

The photophysical properties of Coumarin 30, including its Stokes shift, fluorescence quantum yield, and fluorescence lifetime, are highly sensitive to the polarity of the surrounding solvent. nih.gov In nonpolar solvents, C30 is believed to exist in a nonpolar structure. As the solvent polarity increases, the dye transitions to a more polar, intramolecular charge transfer (ICT) state. nih.gov This transition is marked by changes in the molecule's geometry, where the 7-NEt2 group becomes planar with the benzopyrone moiety, facilitating resonance. nih.gov

In protic solvents, which can act as hydrogen bond donors, the photophysics of C30 are further influenced by intermolecular hydrogen bonding. nih.govscielo.br This interaction can lead to a decrease in the fluorescence quantum yield. In highly polar protic solvents, a phenomenon known as twisted intramolecular charge transfer (TICT) can occur, providing a new non-radiative de-excitation pathway. nih.gov Unusually, the energy barrier for this TICT process in C30 increases with solvent polarity. nih.gov

The table below summarizes key photophysical properties of this compound in various solvents, illustrating the impact of solvent polarity and hydrogen bonding capabilities.

Table 1: Photophysical Properties of this compound in Different Solvents


SolventStokes' Shift (Δν)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf)Radiative Rate Constant (kf)Non-radiative Rate Constant (knr)
AcetonitrileData Not Available0.55Data Not AvailableData Not AvailableData Not Available
Varying Polarity SolventsVariableVariableVariableVariableVariable
```*Data sourced from multiple studies. [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEyPbI5GMvRt1bxb7ZPSuU_8wxRgljWbVbslE2c1Xh_Sgbea106-k2xAMPyoRkDjsjL8PgEn-XoBUXIT7r4V3WCNdStWXlCMfbcMXLg9BLQelQQj0ZDiyeOLo1PRD0jeEKIFdpL)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQExf3SH9L3-V4Q9XwNMwcUaVnoOdee0_5eoNk_H5XydYM1DYxGOYrPzgPtFdQrOLu5sH0YFtGNABp-jnW3H4cGGPdjeC4PXxv4hNhjaNDNN_LHGxNuBtEBkMc4qunYwKvd-IV4_gSMOHt5v6ZUSIprOyb5WUMUznY-LWfvzxpRO8q7uAE7INs6VI2mUhSyBupILu573YF1lfewg_KO-ARt_cYFVJ2zQ2XOhXj043AwFlE3rWE5_Yp5BjxXvw8tBzyw54IXKHoL6vjXs2TpM)]Specific values for Stokes' shift, lifetime, and rate constants vary significantly with the solvent and are presented as variable to reflect this dependency.*

Correlation with Solvent Polarity Functions

The photophysical properties of C30 generally show a quasi-linear correlation with solvent polarity functions, such as the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. nih.govcapes.gov.brHowever, significant deviations from this linearity are observed in both nonpolar and highly polar protic solvents. nih.govresearchgate.netcapes.gov.brThese deviations highlight the complex interplay of factors beyond simple dielectric effects, including the structural changes and specific interactions like hydrogen bonding mentioned previously. nih.govThe increase in the Stokes shift with solvent polarity is indicative of a larger dipole moment in the excited state compared to the ground state. scielo.br

Rotational Dynamics and Anisotropy Studies of this compound

The rotational motion of this compound in solution provides insights into the microviscosity of its local environment and the nature of solute-solvent interactions.

Steady-State Fluorescence Depolarization Techniques

Steady-state fluorescence depolarization is a powerful technique used to study the rotational dynamics of fluorescent molecules like this compound. aip.orgaip.orgaip.orgBy measuring the steady-state fluorescence anisotropy, researchers can determine the rotational correlation time, which is a measure of how quickly the molecule tumbles in solution. aip.orgStudies on C30 have shown that its rotational dynamics are influenced by both mechanical friction from the solvent and dielectric friction arising from the interaction of the dye's dipole moment with the polar solvent molecules. aip.orgaip.org

Time-Resolved Fluorescence Depolarization Methods

Time-resolved fluorescence depolarization methods offer a more detailed view of the rotational dynamics by directly measuring the decay of the fluorescence anisotropy over time. researchgate.netcapes.gov.brThese studies have been conducted on this compound in various solvents and have revealed that the rotational reorientation times are on the order of picoseconds. researchgate.netThe decay of anisotropy can often be described by a multi-exponential function, indicating complex rotational motions that may not be adequately represented by a single rotational correlation time.

Application of Hydrodynamic Models (e.g., Stokes-Einstein-Debye Theory)

The Stokes-Einstein-Debye (SED) hydrodynamic model is often used as a starting point to analyze the rotational dynamics of molecules in solution. aip.orgresearchgate.netkoreascience.krThis model relates the rotational reorientation time to the viscosity of the solvent and the volume of the rotating solute. researchgate.netFor this compound, the SED theory with slip boundary conditions has been used to model the mechanical friction component of the total friction experienced by the molecule. aip.orgHowever, deviations from the predictions of the SED model are common, particularly in polar solvents where dielectric friction effects become significant. aip.orgresearchgate.netThese deviations underscore the limitations of treating the solvent as a continuous medium and highlight the importance of specific solute-solvent interactions. researchgate.net

Rotational Dynamics in Heterogeneous Environments (e.g., Reverse Micelles, Deep Eutectic Solvents)

The rotational dynamics of this compound have also been investigated in more complex and heterogeneous environments like reverse micelles and deep eutectic solvents (DESs). researchgate.netIn reverse micelles, which are nanosized water pools dispersed in an organic solvent and stabilized by surfactants, the rotational dynamics of C30 can be used to probe the microviscosity of the confined water core. researchgate.netStudies have shown that C30 is a suitable probe for determining the microviscosity in different reverse micelle systems. researchgate.netIn deep eutectic solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, the temperature-dependent rotational dynamics of C30 have been studied, revealing a decrease in the average rotational relaxation time with increasing temperature. researchgate.net The following table presents a summary of the rotational reorientation times for this compound and related coumarins in different solvent environments.

**Table 2: Rotational Reorientation Times of Coumarins** ```html
CoumarinSolventRotational Reorientation Time (τr)
This compoundAlkanesNearly identical to C6 and C7
This compoundAlcoholsDoes not follow trend predicted by dielectric friction theories
This compoundOctanenitrileSlower than in DMSO
This compoundMethanolFaster than C7

Data compiled from various studies. aip.orgaip.orgpsu.eduThe reorientation times are highly dependent on the specific solvent and temperature.

Self-Aggregation Phenomena of this compound in Aqueous Media

This compound is known to undergo self-aggregation in water. nih.govresearcher.lifeacs.org This phenomenon is characterized by the appearance of new, hypsochromically shifted (blue-shifted) absorption bands as the concentration of the dye increases. nih.govresearcher.lifeacs.org This spectral shift indicates the formation of H-type aggregates, where the dye molecules are arranged in a parallel, face-to-face orientation. researcher.lifeacs.org The aggregation process involves a monomer-dimer equilibrium that is maintained in both the ground and photoexcited states. nih.govacs.org

Kinetic Studies of Aggregation Rate

Kinetic studies based on absorption spectroscopy have revealed that the aggregation of this compound follows second-order rate kinetics. nih.govacs.org This is evidenced by the analysis of the reaction half-life (t₁/₂), which suggests that the aggregates are primarily dimeric in nature. nih.govacs.org The rate of aggregation for this compound is notably rapid, being an order of magnitude faster than that of a similar coumarin dye, Coumarin 7. nih.govresearcher.lifeacs.org The aggregation process is also influenced by the ionic strength of the aqueous medium; an increase in ionic strength through the addition of soluble salts accelerates the dimerization of this compound. researchgate.netrsc.org This acceleration is attributed to the primary kinetic salt effect rather than a salting-out effect. researchgate.netrsc.org

Table 1: Kinetic Parameters for the Aggregation of this compound This table is interactive. Click on the headers to sort the data.

Parameter Value Significance
Reaction Order Second-order Indicates a bimolecular aggregation process, likely dimerization. nih.govacs.org
Aggregation Rate An order of magnitude faster than Coumarin 7 Highlights the high propensity of this compound to self-aggregate in aqueous media. nih.govresearcher.lifeacs.org
Effect of Ionic Strength Aggregation rate increases with increasing ionic strength Demonstrates the influence of the solution environment on the kinetics of aggregation. researchgate.netrsc.org

Modulation of Aggregation by Host–Guest Interactions (e.g., Cyclodextrins)

The self-aggregation of this compound can be controlled through host-guest interactions with cyclodextrins. nih.govacs.org Among the common cyclodextrins (α-, β-, and γ-cyclodextrin), β-cyclodextrin has been identified as the most effective modulator. nih.govacs.orgacs.org It encapsulates the monomeric form of this compound within its hydrophobic cavity, which shifts the monomer-dimer equilibrium towards the monomeric state. nih.govacs.orgacs.org This encapsulation effectively restricts the self-aggregation process. nih.govacs.orgacs.org The formation of these inclusion complexes has been confirmed by various techniques, including dynamic light scattering (DLS), quantum chemical calculations, and molecular docking studies. nih.govacs.org

Energy Transfer Mechanisms Involving this compound as a Donor

This compound is an effective energy donor in various energy transfer processes due to its high fluorescence quantum yield, which approaches unity. scientificlabs.iechemicalbook.comsigmaaldrich.com This property makes it a valuable component in systems designed for applications such as optical communications and sensors. scientificlabs.iechemicalbook.comsigmaaldrich.com

Fluorescence Resonance Energy Transfer (FRET) Studies

This compound has been successfully utilized as a donor in Fluorescence Resonance Energy Transfer (FRET) studies. scientificlabs.iechemicalbook.com In a notable example, it was paired with fluorescein (B123965) as the acceptor to investigate time-resolved FRET. scientificlabs.iechemicalbook.com The efficiency of FRET is dependent on the spectral overlap between the emission spectrum of the donor (this compound) and the absorption spectrum of the acceptor. acs.org For instance, in a system with Rhodamine-6G as the acceptor, energy transfer from this compound was confirmed through fluorescence lifetime measurements. tandfonline.comtandfonline.com The mechanism in this particular dye mixture in ethanol (B145695) was identified as a "trivial" emission-reabsorption effect. tandfonline.com FRET systems involving coumarin derivatives are also employed in the development of probes for detecting biological molecules and processes. acs.orgnih.govspandidos-publications.com

Table 2: FRET Systems Involving this compound as a Donor This table is interactive. Click on the headers to sort the data.

Acceptor Application/System Studied Key Findings
Fluorescein Time-resolved FRET studies This compound acts as an efficient donor. scientificlabs.iechemicalbook.com
Rhodamine-6G Energy transfer mechanism in a dye mixture Energy transfer occurs via an emission-reabsorption mechanism. tandfonline.comtandfonline.com
Cellulose Nanofibril Energy transfer efficiency mapping Visualized energy transfer from this compound to the nanofibril. researchgate.net
Porphyrin Heme oxygenase-1 break-apart probe FRET is disrupted upon enzymatic cleavage, leading to increased coumarin fluorescence. acs.org

Förster and Dexter Energy Transfer Mechanisms in this compound Systems

Both Förster and Dexter energy transfer mechanisms are fundamental to understanding the photophysics of this compound in donor-acceptor systems.

Förster Resonance Energy Transfer (FRET) is a non-radiative process that occurs through long-range dipole-dipole interactions between the donor and acceptor. fupress.netresearchgate.net The rate of Förster transfer is inversely proportional to the sixth power of the distance between the donor and acceptor and is critically dependent on the spectral overlap between the donor's emission and the acceptor's absorption. acs.orgedinst.com This mechanism is effective over distances typically in the range of 1-10 nanometers. researchgate.net

Dexter Energy Transfer , also known as electron exchange energy transfer, is a short-range process that requires the wavefunctions of the donor and acceptor to overlap. edinst.comlibretexts.org This mechanism involves a simultaneous exchange of electrons between the donor and acceptor. edinst.com The rate of Dexter transfer decays exponentially with the distance between the donor and acceptor, making it significant only at very short distances (typically less than 1 nanometer). researchgate.netlibretexts.org Unlike FRET, which is a singlet-only process, Dexter transfer can occur between both singlet and triplet excited states. edinst.com

In systems where this compound acts as a donor, the operative energy transfer mechanism, whether Förster or Dexter, is determined by factors such as the distance between the donor and acceptor and the specific molecular architecture of the system. acs.org

Mechanistic Investigations and Reaction Pathways

Mechanism of Interaction with Environmental Factors

The photophysical properties of Coumarin (B35378) 30 and its analogues are highly sensitive to their local environment, particularly solvent polarity and hydrogen bonding capabilities. researchgate.netnih.gov This sensitivity is a result of specific molecular interactions that alter the electronic states of the coumarin molecule.

In polar solvents, many 7-aminocoumarins exhibit a phenomenon known as twisted intramolecular charge transfer (TICT). researchgate.netnih.gov Upon photoexcitation, an electron is transferred from the amino group at the 7-position to the carbonyl group of the lactone ring, leading to an intramolecular charge transfer (ICT) state. nih.gov In polar environments, the molecule can then undergo a conformational change, where the amino group twists relative to the plane of the coumarin ring, forming a TICT state. researchgate.netnih.gov This TICT state provides a non-radiative decay pathway, which often leads to a decrease in fluorescence quantum yield and a red-shift in the emission spectrum as the solvent polarity increases. nih.gov

The interaction with protic solvents through intermolecular hydrogen bonding also significantly influences the photophysical properties. researchgate.net For Coumarin 30, it has been observed that in high-polarity protic solvents, the excited molecule undergoes a non-radiative de-excitation process involving a TICT state. researchgate.net The formation of intermolecular hydrogen bonds can either stabilize or destabilize the ICT and TICT states, thereby affecting the fluorescence lifetime and quantum yield. nih.gov

The following table illustrates the effect of solvent polarity on the photophysical properties of this compound.

SolventPolarity (ET(30))Absorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)
Acetonitrile45.64074820.67
Methanol55.4---
95% Ethanol (B145695)---0.35

Data compiled from various sources on the photophysical properties of this compound.

Mechanistic Insights into Fluorescence Sensing with this compound Probes

The environmentally sensitive fluorescence of coumarins makes them excellent scaffolds for the design of fluorescent probes for detecting a variety of analytes. The sensing mechanisms often rely on modulating the electronic properties of the coumarin fluorophore through specific interactions with the target analyte. Two common mechanisms are Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).

In a typical PET-based coumarin sensor, the coumarin fluorophore is linked to a receptor unit that can bind to the target analyte. nih.gov In the absence of the analyte, upon excitation of the fluorophore, an electron can be transferred from the receptor (the electron donor) to the excited fluorophore (the electron acceptor), or vice versa. This electron transfer process provides a non-radiative de-excitation pathway, effectively quenching the fluorescence of the coumarin. nih.gov

When the target analyte binds to the receptor, the energy levels of the receptor's molecular orbitals are altered, making the PET process energetically unfavorable. nih.gov As a result, the fluorescence quenching is inhibited, and a "turn-on" fluorescence signal is observed. researchgate.net The efficiency of the PET process is highly dependent on the energy gap between the frontier molecular orbitals of the fluorophore and the receptor.

The CHEF mechanism is particularly relevant for coumarin-based probes designed for the detection of metal ions. acs.org In many of these probes, the coumarin fluorophore is appended with a chelating group that can bind to metal ions. In the free ligand, non-radiative decay processes, such as C=N isomerization in Schiff base derivatives, can lead to very low fluorescence quantum yields. acs.org

Upon chelation with a metal ion, the conformational flexibility of the ligand is restricted, and the non-radiative decay pathways are blocked. acs.orgpkdc.ac.in This rigidification of the molecular structure leads to a significant enhancement of the fluorescence intensity. acs.org For instance, a coumarin derivative designed for zinc sensing exhibited a 200-fold increase in fluorescence quantum yield upon complexation with Zn²⁺, a phenomenon attributed to the inhibition of C=N isomerization upon chelation. acs.org

Computational and Theoretical Studies of Coumarin 30

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structural and electronic properties of coumarin (B35378) dyes. nih.govresearchgate.net DFT calculations allow for the optimization of molecular geometries and the prediction of a wide range of electronic characteristics, providing a theoretical foundation for understanding their photophysical behavior. nih.govresearchgate.net These computational approaches are instrumental in designing novel coumarin derivatives with specific absorption and emission properties for applications in optoelectronics and biological imaging. nih.gov

Ground and Excited State Dipole Moments

The dipole moment of a molecule is a critical parameter that influences its interaction with surrounding solvent molecules and its behavior in external electric fields. Theoretical calculations have been employed to determine the dipole moments of coumarin derivatives in both their ground state (μg) and excited state (μe). researchgate.net

Studies on various coumarin molecules consistently show that the excited state dipole moment is significantly higher than the ground state dipole moment. researchgate.net This indicates a substantial redistribution of electron density upon photoexcitation, leading to a more polar excited state. This change in polarity is a key factor governing the solvatochromic shifts observed in the fluorescence spectra of coumarins. researchgate.net For instance, DFT calculations on similar coumarin derivatives have shown that the ground-state dipole moments can be overestimated by certain functionals, while methods like MP2 provide results in better agreement with experimental values. claremont.edu Time-dependent DFT (TDDFT) is a common method used to estimate the excited-state dipole moments. claremont.edu

Table 1: Calculated Dipole Moments of a Representative Coumarin Derivative

StateMethodDipole Moment (Debye)
Ground State (μg)DFT> Experimental Value claremont.edu
Excited State (μe)TDDFTHigher than Ground State researchgate.net
Difference (Δμ) Positive

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. chemrxiv.org The MESP map visualizes the electrostatic potential on the electron density surface, where negative potential regions (colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, and positive potential regions (colored blue) signify electron-deficient areas prone to nucleophilic attack. chemrxiv.orgresearchgate.net

In coumarin derivatives, MESP analysis reveals that the negative electrostatic potential is typically localized around the carbonyl oxygen atom of the lactone ring, making it a primary site for electrophilic interactions. researchgate.net Conversely, positive potentials are often found on the hydrogen atoms of the molecule. chemrxiv.org This detailed mapping of the electrostatic landscape provides crucial insights into intermolecular interactions, such as hydrogen bonding, and helps in predicting the molecule's aggregation behavior and recognition patterns. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic transitions and reactivity of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic absorption processes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and the energy of its lowest electronic transition. researchgate.net

For coumarin derivatives, the HOMO is typically localized over the electron-donating amino group and the aromatic ring system, while the LUMO is distributed over the electron-accepting carbonyl group and the pyrone ring. researchgate.net This spatial distribution confirms the intramolecular charge transfer (ICT) character of the S0 → S1 electronic transition. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption, indicating that the molecule is more easily excited. researchgate.net DFT calculations are widely used to determine the energies of these orbitals and predict the electronic absorption spectra of coumarin dyes. mdpi.comsemanticscholar.org

Table 2: Representative Frontier Molecular Orbital Energies for a Coumarin System

OrbitalEnergy (eV)
HOMO Varies with substitution
LUMO Varies with substitution
Energy Gap (ΔE) Lower for red-shifted dyes

Note: The specific HOMO-LUMO energy values are highly dependent on the exact molecular structure and the computational method used.

Spin Density Analysis in Radical Species

Spin density analysis is a computational technique used to visualize the distribution of unpaired electrons in radical species. This is particularly relevant for understanding the antioxidant mechanisms of coumarin derivatives, which can act as radical scavengers. researchgate.net

When a coumarin derivative donates a hydrogen atom or an electron to neutralize a free radical, it becomes a radical species itself. DFT calculations can map the spin density distribution in this newly formed radical. researchgate.net The analysis reveals which atoms bear the highest degree of unpaired electron density. This delocalization of the radical spin density over the π-conjugated system of the coumarin core is a key factor in stabilizing the radical, which in turn explains the antioxidant potential of these compounds. The distribution is often visualized with isodensity surfaces, where different colors (e.g., blue for positive spin density) indicate the location of the unpaired electron. researchgate.net

Thermodynamic Parameters of Reactions

Computational methods can be used to calculate various thermodynamic parameters associated with chemical reactions involving coumarin derivatives. mdpi.com This is particularly useful for studying mechanisms of antioxidant activity, such as hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT). mdpi.com

By calculating reaction enthalpies, such as bond dissociation enthalpy (BDE) for the O-H or N-H bonds, and ionization potential (IP), researchers can predict the preferred mechanism of radical scavenging. mdpi.com A lower BDE indicates a greater ease of hydrogen atom donation to a free radical, suggesting a preference for the HAT mechanism. Similarly, a lower IP suggests a greater propensity for the molecule to donate an electron, favoring the SET-PT pathway. mdpi.com These calculations provide a thermodynamic basis for evaluating and comparing the antioxidant efficacy of different coumarin compounds. mdpi.com

Molecular Dynamics Simulations of Coumarin 30 Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. These simulations can provide detailed insights into the interactions of this compound with its environment, such as solvent molecules or biological macromolecules, by solving Newton's equations of motion for the atoms in the system. researchgate.net

Studies have utilized MD simulations to investigate the photophysical properties and rotational dynamics of this compound in various environments, including reverse micelle systems. researchgate.net By simulating the movement of the dye molecule and the surrounding solvent or surfactant molecules, researchers can understand how factors like microviscosity and local polarity affect the dye's fluorescence lifetime and rotational reorientation times. researchgate.net These simulations can map out the specific interactions, such as hydrogen bonding, that influence the dye's behavior, providing a dynamic picture that complements static quantum chemical calculations. researchgate.net

Quantum Chemical Calculations for Aggregation Phenomena

Computational studies, particularly quantum chemical calculations, have been instrumental in understanding the self-aggregation of this compound in aqueous environments. Spectroscopic studies indicate that this compound undergoes self-aggregation in water, a phenomenon supported by theoretical calculations. acs.orgnih.gov The formation of H-type aggregates is suggested by the appearance of new absorption bands that are hypsochromically shifted (shifted to shorter wavelengths) as the dye concentration increases. acs.orgnih.gov

Quantum chemical calculations, alongside dynamic light scattering (DLS) and molecular docking studies, reinforce the proposition that these aggregates are dimeric in nature. acs.orgnih.gov Time-dependent density functional theory (TDDFT) calculations are often employed to investigate the electronic transitions and coupling in such aggregates. These calculations help in rationalizing the nature of the aggregation, for instance, by analyzing the electronic transitions that are located in the coumarin part of the molecule. ub.edu Theoretical models can predict the excitonic properties of aggregate systems and determine the accuracy of approximations like the dipole-dipole approximation with respect to the separation distance and orientation of the dimers. arxiv.org For this compound, kinetic studies based on absorption data reveal a second-order rate, which further implies the formation of dimers. acs.orgnih.gov

These computational approaches provide a molecular-level understanding that complements experimental observations, confirming the monomer-dimer equilibrium in both ground and photoexcited states. acs.orgnih.gov

Table 1: Theoretical Insights into this compound Aggregation

Computational Method Finding Supported Experimental Correlation
Quantum Chemical Calculations Supports the formation of self-aggregates. acs.org Spectroscopic observation of new absorption bands. nih.gov
Molecular Docking Studies Provides evidence for the structure of aggregates. acs.org Dynamic Light Scattering (DLS) data. nih.gov
Time-Dependent DFT (TDDFT) Rationalizes the dimeric nature of aggregates. ub.edu Second-order rate kinetics from absorption studies. acs.orgnih.gov

Theoretical Evaluation of Reactive Sites

The theoretical evaluation of reactive sites in coumarin derivatives is predominantly carried out using Density Functional Theory (DFT). asrjetsjournal.orgasrjetsjournal.org These computational methods provide precise information for assessing molecular properties and predicting the locations within the molecule that are most susceptible to electrophilic or nucleophilic attack. asrjetsjournal.orgresearchgate.net The analysis typically involves the calculation of global and local reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. asrjetsjournal.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. A smaller energy gap generally signifies higher reactivity of the molecule. asrjetsjournal.org

To pinpoint the exact reactive sites, Hirschfield population analysis is frequently performed. asrjetsjournal.orgasrjetsjournal.org This method calculates the distribution of electron density over the atoms in the molecule, allowing for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) centers. asrjetsjournal.orgasrjetsjournal.org For coumarin derivatives, these studies often reveal that the primary reactive sites are located on carbon and oxygen atoms. asrjetsjournal.orgasrjetsjournal.org Additionally, the molecular electrostatic potential (MEP) is investigated to visually identify the preferred sites for electrophilic and nucleophilic reactions. researchgate.net

Table 2: Key Parameters in Reactive Site Evaluation of Coumarin Derivatives

Parameter Significance Typical Computational Method
HOMO Energy Characterizes electron-donating ability. asrjetsjournal.org DFT (e.g., B3LYP/6-31G(d,p)) asrjetsjournal.org
LUMO Energy Characterizes electron-accepting ability. asrjetsjournal.org DFT (e.g., B3LYP/6-31G(d,p)) asrjetsjournal.org
HOMO-LUMO Gap (ΔEgap) Indicates chemical reactivity and stability. asrjetsjournal.org Calculated from HOMO and LUMO energies. asrjetsjournal.org
Hirschfield Charges Identifies local electrophilic and nucleophilic sites. asrjetsjournal.org Hirschfield Population Analysis. asrjetsjournal.orgasrjetsjournal.org
Molecular Electrostatic Potential (MEP) Maps charge distribution and predicts reactive regions. researchgate.net Calculated from DFT wavefunctions. researchgate.net

Computational Modeling of Solvent-Solute Interactions

Computational modeling plays a crucial role in elucidating the interactions between this compound and solvent molecules, which significantly influence its photophysical properties. researchgate.net Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TDDFT), are employed to understand the solvatochromic shifts observed in absorption and fluorescence spectra across different solvents. nih.govhakon-art.com

A common approach involves the use of the Polarizable Continuum Model (PCM) within the TDDFT framework. hakon-art.com This model simulates the solvent as a continuous dielectric medium, allowing for the calculation of electronic transitions in the presence of a solvent environment. hakon-art.com These calculations can predict the red-shift (to longer wavelengths) of the absorption maximum in polar solvents, which is indicative of an intramolecular charge transfer (ICT) character in the excited state. hakon-art.com

Furthermore, these computational methods are used to estimate the dipole moments of the coumarin molecule in both its ground and excited states. researchgate.netnih.gov An increase in the dipole moment upon excitation, a finding often corroborated by these calculations, indicates a substantial redistribution of electron density, leading to a more polar excited state. nih.govhakon-art.com This change in polarity explains the stabilization of the excited state by polar solvent molecules, resulting in a decrease in the excitation energy. hakon-art.com The ground- and excited-state dipole moments can be calculated theoretically using methods like B3LYP/6-311+G(d,p) level of theory. nih.gov

Table 3: Calculated Properties of Coumarin Dyes in Different Solvent Models

Property Gas Phase Acetonitrile Methanol Water
Ground State Dipole Moment (μg) Varies Increases with polarity Increases with polarity Increases with polarity
Excited State Dipole Moment (μe) Varies Significantly higher than μg Significantly higher than μg Significantly higher than μg
Absorption Maximum (λabs) Calculated Value Red-shifted vs. Gas Phase Red-shifted vs. Gas Phase Red-shifted vs. Gas Phase
Interaction Energy N/A Negative Negative Negative

Note: This table represents typical trends observed for 7-aminocoumarin (B16596) dyes in computational studies. Specific values can be found in detailed theoretical investigations. nih.govhakon-art.com

Applications of Coumarin 30 in Advanced Materials and Devices

Laser Dye Applications

Coumarin (B35378) 30 is a notable laser dye, valued for its performance in both pulsed and continuous wave (CW) operations. chemicalbook.com Its utility as a laser dye stems from a fluorescence yield that approaches unity, making it highly efficient. chemicalbook.comscientificlabs.iecenmed.com

Optical Communications

The high fluorescence quantum yield of Coumarin 30 makes it a promising candidate for applications in optical communications. scientificlabs.iecenmed.combioone.org Its ability to efficiently emit light is a critical characteristic for the development of components used in the transmission of information via optical fibers.

High Quantum Efficiency Doping in Thin Films

This compound exhibits high quantum efficiency, particularly when used as a dopant at low concentrations in thin films. chemicalbook.comscientificlabs.iecenmed.com It is also noted for its stability during the spin coating process, a common method for creating uniform thin films. chemicalbook.comscientificlabs.iecenmed.com Research has shown that doping this compound into other materials can significantly enhance their photoconductive properties. For instance, a photoconductive film of this compound doped with fullerene (C60) exhibited a substantial increase in external quantum efficiency, reaching 64% at an applied voltage of 10 V, compared to just 10% for a neat this compound film. researchgate.netresearchgate.net This improvement is attributed to the efficient dissociation of electron-hole pairs at the interface between this compound and the dopant. researchgate.netresearchgate.net

Table 1: Performance of this compound-Based Photoconductive Films

Film CompositionPeak Wavelength (nm)External Quantum Efficiency (at 10V)
This compound (neat)41010%
C60 (10%) : this compound (90%)44064%

Optical Materials and Organic Electronics

The favorable electronic and optical properties of this compound have led to its use in a variety of optical materials and organic electronic devices.

Fabrication of Organic-Inorganic Heterojunctions and Diodes (e.g., Al/C30/p-Si based diodes)

A significant application of this compound is in the fabrication of organic-inorganic heterojunctions. aps.org Specifically, thin films of C30 can be deposited on p-type silicon (p-Si) semiconductors to create aluminum/C30/p-Si (Al/C30/p-Si) based diodes. chemicalbook.comscientificlabs.iecenmed.comsigmaaldrich.com These hybrid devices leverage the properties of both the organic coumarin layer and the inorganic silicon substrate. sigmaaldrich.com The interface between these distinct material types is crucial for the device's electronic and optoelectronic behavior. aps.org

Use in Light-Emitting Diodes

Coumarin derivatives are extensively used in the development of organic light-emitting diodes (OLEDs). Their high emission yields and photostability contribute to the brightness and color purity of these devices. ossila.com While research has been conducted on various coumarin dyes for orange and green emitting OLEDs, the fundamental properties of coumarins make them a valuable class of materials for these applications. ossila.comtytlabs.co.jp For example, Coumarin 545T, a related coumarin derivative, is used as a green-emitting dopant in highly efficient OLEDs. ossila.com The development of new coumarin-based dyes continues to improve the efficiency of OLEDs for display and lighting technologies. tytlabs.co.jp

Nonlinear Optical Materials

Coumarin derivatives are investigated for their nonlinear optical (NLO) properties, which are essential for technologies that manipulate the frequency and phase of light. acs.org Organic molecules with significant NLO response are sought after for applications in electro-optic modulation and telecommunications. ias.ac.in The NLO properties of coumarin-based chromophores can be tuned by modifying their molecular structure. researchgate.net Theoretical and experimental studies on various coumarin derivatives have demonstrated their potential for use in NLO materials, with research focusing on enhancing their hyperpolarizability. ias.ac.inresearchgate.net For instance, studies on 3-styryl and 3-vinyl coumarins have been conducted to understand and optimize their NLO response. ias.ac.in

Sensing

The unique photophysical properties of this compound, such as its high fluorescence quantum yield, significant Stokes shift, and sensitivity to the local environment, make it a valuable fluorophore in the development of advanced sensors. atomfair.comresearchgate.net Its applications span the detection of various analytes, from metal ions to changes in environmental polarity, positioning it as a versatile tool in both chemical and biological sensing. rsc.orgrsc.orgresearchgate.net

Development of this compound-based Fluorescent Probes

This compound serves as a fundamental scaffold for the creation of sophisticated fluorescent probes. researchgate.netresearchgate.net The development of these probes often involves strategic chemical modifications to the core coumarin structure, allowing for the fine-tuning of its photophysical properties for specific sensing tasks. researchgate.netresearchgate.net These probes operate through various photophysical mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). researchgate.netdoi.org

In FRET-based systems, this compound is frequently employed as an energy donor. sigmaaldrich.com Its broad absorption and high fluorescence quantum yield enable efficient energy transfer to an acceptor molecule when they are in close proximity. chemrxiv.orgnih.gov This principle has been applied to create probes where the presence of a target analyte modulates the FRET efficiency, leading to a detectable change in the fluorescence signal. For instance, this compound can be paired with fluorescein (B123965) as an acceptor to study time-resolved FRET. sigmaaldrich.comchemicalbook.com A notable application is the development of a versatile assay using this compound as a fluorescent probe to identify and characterize ligands that bind to tubulin, a crucial target in cancer research. chemrxiv.org

Detection of Metal Ions (e.g., Cu²⁺, Zn²⁺)

Coumarin-based fluorescent probes are extensively designed for the selective detection of various metal ions, which are significant in biological systems and as environmental pollutants. rsc.orgjnanoworld.com While many derivatives are synthesized for this purpose, this compound itself plays a key role in innovative sensing strategies, particularly through FRET.

A prime example is the enhanced detection of copper ions (Cu²⁺). Researchers have developed a system where this compound acts as a "nanoantenna" within polymeric nanoparticles. chemrxiv.orgnih.gov These nanoparticles also incorporate a rhodamine-based sensor that is specific to Cu²⁺. The this compound molecules absorb light and efficiently transfer the energy via FRET to the rhodamine sensor, which then emits a signal that is quenched upon binding to Cu²⁺. This light-harvesting approach dramatically enhances the signal, resulting in a reported 100-fold decrease in the detection limit for Cu²⁺ ions in aqueous media. chemrxiv.orgnih.gov

Similarly, other coumarin-based chemosensors have been developed for detecting zinc ions (Zn²⁺), often resulting in a "turn-on" fluorescence response. researchgate.netrsc.org Some sensor designs are capable of dual detection; for example, a Schiff-base chemosensor was reported to exhibit fluorescence enhancement in the presence of Zn²⁺ and fluorescence quenching upon binding to Cu²⁺. pkdc.ac.in

Table 1: Examples of Coumarin-Based Systems for Metal Ion Detection

Sensor System DescriptionTarget IonDetection PrincipleObserved ResponseReference(s)
This compound as nanoantenna in nanoparticles with rhodamine probeCu²⁺FRETFluorescence quenching chemrxiv.org, nih.gov
Coumarin-di(2-picoyl)amine conjugateZn²⁺Chelation5.4-fold fluorescence increase researchgate.net
Coumarin-Schiff base conjugate (CTS)Zn²⁺Chelation-induced tautomerizationFluorescence enhancement rsc.org
Coumarin-8-hydroxyquinoline Schiff-baseZn²⁺ / Cu²⁺ChelationTurn-on for Zn²⁺, Turn-off for Cu²⁺ pkdc.ac.in

Detection of Environmental Polarity

This compound is well-known for its pronounced solvatochromism, a phenomenon where its absorption and emission spectra shift depending on the polarity of its surrounding environment. atomfair.comcapes.gov.brscielo.br This characteristic makes it an excellent and widely used fluorescent probe for gauging the polarity of microenvironments in various systems, such as polymers and biological membranes. atomfair.comresearchgate.net

The fluorescence of this compound is highly sensitive to solvent polarity; it is typically weak in highly polar solvents like water but becomes significantly brighter in non-polar, lipophilic media. rsc.orgresearchgate.net This is attributed to changes in its electronic structure upon excitation. In nonpolar solvents, the molecule exists in a less polar form. capes.gov.br In solvents of medium to high polarity, it adopts a more polar intramolecular charge transfer (ICT) structure, where the diethylamino group's lone pair of electrons is in resonance with the benzopyrone core. capes.gov.br In highly polar protic solvents, an additional non-radiative decay pathway via a twisted intramolecular charge transfer (TICT) state can become active, further influencing its fluorescence properties. capes.gov.br This sensitivity allows this compound to report on subtle changes in local polarity within complex systems like living cells. rsc.org

Table 2: Photophysical Properties of this compound in Solvents of Varying Polarity

SolventPolarity Function (Δf)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Reference(s)
Acetonitrile0.3054074820.55 researchgate.net
Ethanol (B145695)0.289413478- sigmaaldrich.com
Toluene0.014~400-407-- researchgate.net

Application in Chemical and Biological Sensing

The utility of this compound extends broadly across chemical and biological sensing domains. researchgate.netresearchgate.net Its inherent fluorescence and environmental sensitivity are harnessed to detect specific chemical species and to visualize biological structures and processes. rsc.orgrsc.org

In biological applications, this compound and probes derived from it are used for bioimaging. researchgate.netresearchgate.net Its ability to become highly fluorescent in non-polar environments makes it suitable for imaging lipid-rich structures within cells, such as lipid droplets and membranes. rsc.orgrsc.org Furthermore, its role as a FRET donor is valuable in creating biosensors that can monitor dynamic biological events, such as protein-protein interactions. sigmaaldrich.comchemicalbook.com A significant application is its use in a competitive binding assay to screen for and identify compounds that bind to tubulin, providing a powerful tool for drug discovery in oncology. chemrxiv.org

In the realm of chemical sensing, applications primarily focus on the detection of analytes like metal ions, as previously discussed, and other environmental contaminants. rsc.orgrsc.orgsigmaaldrich.com The design flexibility of the coumarin scaffold allows for the development of probes tailored for high selectivity and sensitivity towards a specific target molecule.

Nanomaterial-Based Sensors for Coumarin Detection

Integrating coumarin dyes with nanomaterials has led to the development of next-generation sensors with superior performance. jnanoworld.comnih.gov These hybrid sensors leverage the unique properties of nanomaterials—such as high surface-area-to-volume ratio, stability, and distinct optical and electronic properties—to enhance the sensitivity and selectivity of the coumarin sensing element. jnanoworld.comnih.gov

In these constructs, nanomaterials can act as carriers or signal amplification platforms. jnanoworld.com For example, the previously mentioned light-harvesting nanoparticles use a polymeric matrix to host this compound molecules, which act as antennae to capture and channel energy to a specific detector molecule for Cu²⁺ sensing. chemrxiv.orgnih.gov Other approaches have involved functionalizing carbon dots or iron oxide-silica (Fe₃O₄@SiO₂) core-shell nanoparticles with coumarin derivatives for the detection of various heavy metal ions. jnanoworld.com These nanomaterial-based systems often provide significant advantages, including improved performance in aqueous media and lower limits of detection. nih.govjnanoworld.comnih.gov

Two-Photon Absorption (TPA) for Imaging Applications

This compound possesses a large two-photon absorption (TPA) cross-section, a nonlinear optical property that makes it highly suitable for advanced imaging techniques, particularly two-photon fluorescence (TPF) microscopy. aip.orgoptica.org TPA involves the simultaneous absorption of two lower-energy photons to excite the fluorophore to the same state that would be reached by absorbing one higher-energy photon. optica.org

This process offers several advantages for biological imaging: the near-infrared light used for excitation can penetrate deeper into scattering tissues, and the excitation is confined to a tiny focal volume, which significantly reduces out-of-focus photobleaching and photodamage to the biological sample. aip.org The TPF signal from this compound can be further enhanced through adaptive feedback control using shaped femtosecond laser pulses. optica.orgresearchgate.net Research into the TPA properties of coumarin dyes has shown that using two photons of different energies (non-degenerate TPA) can lead to even larger absorption cross-sections compared to using two identical photons (degenerate TPA), opening avenues for further optimization in imaging applications. chemrxiv.orgrsc.org

Photopolymerization Initiators for 3D Printing and Composites

This compound and its derivatives have emerged as highly effective photoinitiators, particularly for free-radical photopolymerization processes used in advanced applications like 3D printing and the fabrication of composites. ul.edu.lbscispace.com Their utility stems from their strong absorption in the near-UV and visible light spectrum, which aligns well with the output of modern light sources like light-emitting diodes (LEDs). ul.edu.lbmdpi.com

In photopolymerization, coumarins can act as photosensitizers in two- and three-component initiating systems. mdpi.com These systems typically involve the coumarin dye, an electron donor (like an amine, e.g., N-phenylglycine), and/or an electron acceptor (like an iodonium (B1229267) salt). ul.edu.lbscispace.com Upon light absorption, the excited coumarin molecule interacts with the co-initiators to generate reactive free radicals, which then initiate the polymerization of monomer resins, such as acrylates. scispace.commdpi.com The efficiency of these systems has been demonstrated to be high, achieving excellent polymerization rates and high final monomer conversions. researchgate.net

Research has specifically highlighted the role of this compound in the fabrication of complex 3D metal nanoparticle-polymer nanocomposites via two-photon polymerization (2PP). d-nb.info In this process, the addition of this compound serves multiple functions. It acts as a photosensitive dye that facilitates the in situ photoreduction of metal ions (e.g., silver) into nanoparticles and improves the subsequent distribution of these nanoparticles within the polymer matrix. d-nb.info This dual photo-initiating and nanoparticle-forming capability is crucial for creating advanced functional materials. d-nb.info

The versatility of coumarin-based initiating systems allows for their use in curing both thin (micrometer-scale) and thick (millimeter-scale) samples, making them suitable for applications ranging from intricate 3D microstructures to robust fiber-reinforced composites. mdpi.comacs.org For instance, resins containing coumarin photoinitiators have been successfully used to create glass fiber and carbon fiber composites, demonstrating excellent depth of cure under LED irradiation. ul.edu.lbmdpi.com

Table 1: Effect of this compound on Two-Photon Polymerization (2PP) of a Silver-Containing Resin

Parameter Resin without this compound Resin with 0.1% this compound Reference
Threshold Laser Power 25 ± 1 mW 20 ± 1 mW d-nb.info
Linewidth 605 ± 16 nm 547 ± 11 nm d-nb.info

| Primary Function | Polymerization | Polymerization & facilitated reduction of Ag ions | d-nb.info |

Metal-Free Sensitizers for Solar Cells

This compound belongs to a significant class of metal-free organic dyes used as photosensitizers in dye-sensitized solar cells (DSSCs). espublisher.comresearchgate.net These cells offer a promising, cost-effective alternative to traditional silicon-based solar cells. acs.org The performance of a DSSC is critically dependent on the photosensitizer, which is responsible for absorbing sunlight and injecting electrons into a semiconductor material, typically titanium dioxide (TiO2). researchgate.netacs.org

Coumarin dyes are designed based on a donor-π-acceptor (D-π-A) architecture. aip.org In this structure, an electron-donating group (the coumarin skeleton, often with an amino group) is connected via a π-conjugated bridge to an electron-accepting group (like cyanoacrylic acid), which anchors the dye to the TiO2 surface. aip.org Upon light absorption, an intramolecular charge transfer (ICT) occurs, moving an electron from the donor (HOMO - Highest Occupied Molecular Orbital) to the acceptor (LUMO - Lowest Unoccupied Molecular Orbital). nih.govmdpi.com For efficient electron injection, the LUMO energy level of the dye must be higher than the conduction band edge of the TiO2. nih.gov

The key advantages of coumarin-based sensitizers include:

High Molar Extinction Coefficients: They absorb light very strongly, which allows for high light-harvesting efficiency (LHE) even with thin semiconductor films. researchgate.nettohoku.ac.jp

Tunable Properties: Their optical and electrochemical properties can be precisely tuned through molecular engineering, such as by modifying the donor, acceptor, or π-bridge. researchgate.netaip.org This allows for the optimization of light absorption across the visible spectrum. tohoku.ac.jp

Cost-Effectiveness and Sustainability: As metal-free organic compounds, they are generally less expensive and more environmentally friendly than the ruthenium-based complexes often used in DSSCs. espublisher.comresearchgate.net

Table 2: Performance Data for Selected High-Efficiency Coumarin Dyes in DSSCs

Dye Name Jsc (mA·cm⁻²) Voc (V) FF η (%) Reference
NKX-2311 - - - >7.0% (IPCE max 80%) tohoku.ac.jp
NKX-2677 13.5 0.71 0.77 7.4 scispace.com

| NKX-2883 | 16.5 | 0.61 | 0.76 | 7.6 | tohoku.ac.jp |


Applications of Coumarin 30 and Its Derivatives in Biological and Biomedical Research

Fluorescent Probes for Cellular Processes and Structures

The unique photophysical characteristics of the coumarin (B35378) core, such as large Stokes shifts, high quantum yields, and sensitivity to the local environment, make its derivatives exceptional candidates for the development of fluorescent probes. These probes are instrumental in real-time monitoring and imaging of dynamic processes within living cells.

Bio-macromolecule Labeling

Coumarin derivatives are widely employed as fluorescent labels for a variety of biomolecules, including proteins, peptides, and nucleic acids. These labeling reagents are typically designed with a reactive moiety that can form a stable, covalent bond with a specific functional group on the target biomolecule.

Commonly used amine-reactive coumarin derivatives include succinimidyl esters (SE), sulfonyl chlorides, and isothiocyanates, which readily react with the primary amine groups found in proteins. For targeting thiol groups, particularly within cysteine residues of proteins, maleimide-functionalized coumarins are frequently utilized due to their specific and efficient reaction under physiological conditions. The resulting bioconjugates are highly fluorescent, enabling the detection and tracking of the labeled molecule in various biological assays. For instance, derivatives of 7-aminocoumarin (B16596) are extensively used to prepare fluorescently labeled protein and nucleic acid conjugates.

The choice of a specific coumarin derivative allows for the tuning of photophysical properties, such as excitation and emission wavelengths, to suit different experimental setups and multicolor imaging applications.

Table 1: Reactive Coumarin Derivatives for Biomolecule Labeling
Reactive GroupTarget Functional GroupResulting LinkageCommonly Labeled Biomolecules
Succinimidyl Ester (SE)Amine (-NH2)AmideProteins, Peptides, Amino-modified Nucleic Acids
IsothiocyanateAmine (-NH2)ThioureaProteins, Peptides
Sulfonyl ChlorideAmine (-NH2)SulfonamideProteins, Peptides
MaleimideThiol (-SH)ThioetherProteins (Cysteine residues)

Fluorescence Lifetime Imaging

Fluorescence Lifetime Imaging (FLIM) is a powerful microscopy technique that measures the decay rate of fluorescence at each pixel of an image. This lifetime is sensitive to the probe's local microenvironment, including factors like ion concentration, pH, viscosity, and binding to macromolecules, making FLIM a valuable tool for quantitative imaging.

Coumarin derivatives have been successfully developed as probes for FLIM applications. For example, specific coumarin-based fluorescent probes have been designed to monitor mitochondrial viscosity in living cells. One such probe, Mito-VCI, utilizes a coumarin fluorophore with a benzo[e]indolium (B1264472) rotor group. In environments of high viscosity, the rotation of this group is restricted, leading to an increase in the fluorescence lifetime of the probe. This allows for real-time imaging of viscosity changes within mitochondria, which can be indicative of cellular stress and inflammation. The lifetime of Coumarin 30 itself has been measured to be approximately 1.9 nanoseconds in ethanol (B145695), providing a baseline for the development of such environmentally sensitive probes.

Enantioselective Fluorescent Recognition

The ability to distinguish between enantiomers—chiral molecules that are mirror images of each other—is critical in pharmaceutical and biological research, as different enantiomers can have vastly different biological activities. Coumarin-based fluorescent probes have been engineered for the enantioselective recognition of chiral molecules, particularly amino acids.

One notable example involves a probe constructed by linking a chiral 1,1'-bi-2-naphthol (B31242) (BINOL) unit to a coumarin aldehyde. This probe exhibits a highly selective fluorescence enhancement in the presence of one amino acid enantiomer over the other. The recognition mechanism relies on the formation of a transient complex between the probe and the amino acid, where the specific stereochemistry of the amino acid dictates the fluorescence response. Such probes can be excited at different wavelengths to report on both the concentration and the enantiomeric composition of the amino acid, providing a powerful analytical tool for high-throughput screening and real-time analysis of chiral molecules.

In Vitro and In Vivo Biological Activity Studies of Coumarin Derivatives

Beyond their utility as imaging agents, derivatives of the coumarin scaffold have demonstrated a broad spectrum of intrinsic biological activities. Researchers have explored their potential as therapeutic agents, focusing on their antimicrobial and antioxidant properties.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Coumarin derivatives have shown promise as a class of antimicrobial agents, with various synthetic analogs exhibiting activity against a range of pathogenic bacteria, fungi, and viruses.

Antibacterial Activity: The antibacterial effects of coumarin derivatives have been documented against both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action often involve the disruption of bacterial cell integrity. It is suggested that the lipophilic nature of some coumarin compounds allows them to interfere with the bacterial cell membrane, leading to increased permeability and eventual cell death. For example, certain coumarin-triazole hybrids have demonstrated efficacy against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The specific substitutions on the coumarin ring play a critical role in determining the potency and spectrum of antibacterial activity.

Antifungal Activity: Several coumarin derivatives also possess significant antifungal properties. Studies have shown activity against pathogenic fungi such as Aspergillus niger and Candida albicans. The mechanisms underlying their antifungal action are believed to be multifaceted and may include the inhibition of cell wall formation by interfering with essential enzymes, disruption of the fungal cell membrane, and interference with critical cellular processes like DNA replication and protein synthesis. The presence of specific functional groups, such as fluorine or methoxy (B1213986) groups on coumarin-based triazoles, has been shown to enhance antifungal potential.

Antiviral Activity: While the primary focus of many studies has been on antibacterial and antifungal effects, some coumarin derivatives have also been investigated for antiviral properties. The mechanisms in this area are still under investigation but are thought to involve the inhibition of key viral enzymes or interference with the viral replication cycle.

Table 2: Summary of Antimicrobial Activities of Coumarin Derivatives
Activity TypeTarget Organisms (Examples)Proposed Mechanism of Action
AntibacterialStaphylococcus aureus (including MRSA), Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaDisruption of cell membrane integrity, inhibition of essential enzymes.
AntifungalCandida albicans, Aspergillus nigerInhibition of cell wall formation, membrane destabilization, interference with DNA/protein synthesis.
AntiviralVarious virusesInhibition of viral enzymes, interference with replication cycle.

Antioxidant Properties and Radical Scavenging Mechanisms

Many diseases and cellular aging processes are linked to oxidative stress caused by an imbalance of reactive oxygen species (ROS). Coumarin derivatives have been extensively studied for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals and chelate transition metals.

The primary mechanism for the antioxidant activity of many coumarins is direct radical scavenging. The effectiveness of a coumarin derivative as a radical scavenger is highly dependent on its substitution pattern, particularly the presence and position of hydroxyl (-OH) groups on the benzopyrone ring. Coumarins with ortho-dihydroxy (catecholic) arrangements, such as those with hydroxyl groups at the C6 and C7 or C7 and C8 positions, are particularly potent antioxidants. researchgate.net

Several specific chemical mechanisms are involved in their radical scavenging activity:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting coumarin radical is stabilized by resonance.

Single-Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred from the coumarin to the radical, followed by the transfer of a proton.

Sequential Proton Loss followed by Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents, where the coumarin derivative first loses a proton to form an anion, which then donates an electron to the radical. mdpi.com

In addition to direct scavenging, some coumarins can chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺). By binding these metals, they prevent their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems. researchgate.net

Anti-inflammatory Effects

Coumarin derivatives have demonstrated notable anti-inflammatory properties through various mechanisms of action. researchgate.net Their activity is often attributed to the inhibition of key enzymes in the inflammatory cascade and the modulation of signaling pathways. rsc.orgresearchgate.net

Research has shown that coumarins can reduce tissue swelling and inflammation. researchgate.net Certain hydroxylated derivatives are effective inhibitors of lipoxygenase, an enzyme critical for the synthesis of inflammatory mediators. researchgate.net The anti-inflammatory efficacy of these compounds involves multiple molecular targets. For instance, some derivatives can inhibit cyclooxygenase (COX) enzymes, particularly the COX-2 isoenzyme, which is upregulated during inflammation. mdpi.com One study found that pyranocoumarin (B1669404) derivative 5a was a highly selective COX-2 inhibitor, while the coumarin-sulfonamide derivative 8d was the most active against the COX-2 isozyme. mdpi.com

Furthermore, coumarin derivatives can modulate cellular signaling pathways to exert their anti-inflammatory effects. A synthesized coumarin derivative, 14b , which incorporates a 3,4-dimethoxybenzylidene hydrazinyl moiety, showed potent anti-inflammatory activity by downregulating the AKT/mTOR and NF-κB signaling pathways. nih.gov This downregulation leads to a decreased production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov The compound also demonstrated an upregulation of the Nrf2/HO-1 pathway, which is involved in the antioxidant response, further contributing to its anti-inflammatory profile. nih.gov

Anticancer and Antitumor Activity

The anticancer potential of coumarin derivatives is a major area of research, with numerous studies demonstrating their efficacy against a variety of cancer cell lines. mdpi.comnih.gov These compounds employ diverse mechanisms to inhibit tumor growth, including inducing apoptosis, inhibiting key signaling pathways, and targeting specific enzymes involved in cancer progression. nih.gov

Coumarin-based compounds have shown significant cytotoxic effects against breast, liver, colon, and lung cancer cell lines. mdpi.comrsc.orgresearchgate.net For example, a series of 4-hydroxy-7-methylcoumarin (B580274) derivatives was evaluated for anticancer efficacy, with one compound showing potent activity against the MCF-7 breast cancer cell line with an IC50 value of 0.003 µM. mdpi.com Similarly, coumarin-artemisinin hybrids have demonstrated effectiveness against liver (HepG2, Hep3B) and ovarian (A2780, OVCAR-3) cancer cells, with IC50 values in the low micromolar range. rsc.org

The structural features of coumarin derivatives are crucial for their activity. Hybridization of the coumarin scaffold with other pharmacologically active moieties, such as thiazole, pyrazole, or isatin, has yielded compounds with enhanced potency. mdpi.comrsc.org A coumarin–thiazole hybrid, 40b , was most potent against the HepG2 liver cancer cell line with an EC50 of 3.70 μM, while a coumarin–pyrazole hybrid, 35 , showed excellent activity against HepG2 and SMMC-7721 liver cancer cell lines with IC50 values of 2.96 µM and 2.08 µM, respectively. rsc.org

Compound/Derivative ClassCancer Cell LineActivity (IC50/EC50)Reference
4-hydroxy-7-methylcoumarin derivativeMCF-7 (Breast)0.003 µM mdpi.com
Coumarin-artemisinin hybrid 1aHepG2 (Liver)3.05 µM rsc.org
Coumarin-artemisinin hybrid 1aA2780 (Ovarian)5.82 µM rsc.org
Coumarin–pyrazole hybrid 35SMMC-7721 (Liver)2.08 µM rsc.org
Coumarin–thiazole hybrid 40bHepG2 (Liver)3.70 µM rsc.org
Isatin–coumarin hybrid 19MCF-7 (Breast)11.9 µM mdpi.com
Scopoletin–cinnamic hybrid 23MCF-7 (Breast)0.231 µM mdpi.com

Neuroprotective and Alzheimer's Disease Inhibition

Coumarin derivatives are recognized for their neuroprotective effects, making them promising candidates for the development of therapies against neurodegenerative conditions like Alzheimer's disease (AD). nih.govproceedings.science Their mechanisms of action are often multifaceted, targeting several key pathways implicated in the progression of AD. nih.gov

One of the primary strategies in AD treatment is the inhibition of cholinesterase enzymes (AChE and BChE) to increase acetylcholine (B1216132) levels in the brain. proceedings.science Various coumarin derivatives have been developed as potent inhibitors of these enzymes. nih.gov For instance, a coumarin-donepezil hybrid (31 ) was found to be an effective dual-binding AChE/BChE inhibitor with IC50 values of 1.22 µM and 3.09 µM, respectively. nih.gov Additionally, some derivatives have been designed to inhibit β-secretase (BACE-1) and the aggregation of amyloid-beta (Aβ) peptides, which are hallmark pathologies of AD. nih.gov A trifluoromethyl-substituted chalcone (B49325) derivative of coumarin (30 ) showed improved potency for BACE-1 inhibition with an IC50 of 3.3 µM. nih.gov

Beyond enzyme inhibition, certain coumarin derivatives exert neuroprotection by activating crucial cell survival pathways. The coumarin derivative LM-031 and its analogs, LMDS-1 and LMDS-2 , have been shown to activate the TRKB-CREB-BDNF signaling pathway. mdpi.comnih.gov This activation promotes neuronal survival and neurite outgrowth. mdpi.com These compounds were also found to reduce the activity of caspases, which are enzymes involved in apoptosis or programmed cell death. mdpi.comnih.gov This suggests that these derivatives can protect neuronal cells from the toxicity induced by the tau protein aggregates also associated with Alzheimer's disease. mdpi.com

Mechanistic Insights into Biological Interactions (e.g., gene expression, enzyme inhibition)

The diverse biological activities of coumarin derivatives stem from their ability to interact with and modulate the function of a wide range of enzymes and cellular pathways.

Enzyme Inhibition: A primary mechanism for coumarins is enzyme inhibition. They are known to target several classes of enzymes:

Carbonic Anhydrases (CAs): Coumarins act as a novel class of CA inhibitors. nih.gov They function as "prodrug inhibitors," where the lactone ring is hydrolyzed by the esterase activity of the CA enzyme. nih.gov The resulting 2-hydroxy-cinnamic acid product then binds to the enzyme's active site. nih.gov These derivatives often show high selectivity for tumor-associated isoforms like hCA IX and hCA XII over cytosolic forms hCA I and II. nih.govresearchgate.net

Monoamine Oxidases (MAOs): Coumarin derivatives have been developed as inhibitors of MAO-A and MAO-B, enzymes involved in neurotransmitter metabolism and implicated in neurodegenerative diseases and cancer. nih.govmdpi.com Their binding is often stabilized by interactions with key tyrosine residues in the enzyme's active site. mdpi.com

Kinases: The PI3K/Akt/mTOR pathway is a critical signaling cascade often overactive in cancer. nih.gov Coumarin derivatives have been shown to inhibit this pathway, leading to reduced cancer cell proliferation. nih.gov Furthermore, specific derivatives act as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a promising target for anticancer therapeutics. nih.gov

Gene Expression: Coumarin derivatives can also influence biological processes by altering gene expression. For example, the compound 4-methylumbelliferone (B1674119) (4-MU), a coumarin derivative, has been shown to downregulate the gene expression of Hyaluronan Synthase 2 (HAS2). This leads to the inhibition of hyaluronan secretion, a process implicated in cancer progression and inflammation.

Enzyme TargetCompound/Derivative ClassBiological EffectReference
Carbonic Anhydrase (CA) IX & XIICoumarin & Psoralen derivativesSelective inhibition of tumor-associated isoforms nih.govresearchgate.net
Monoamine Oxidase (MAO-A/B)3,7-substituted coumarinsInhibition of neurotransmitter metabolism nih.govmdpi.com
Cholinesterases (AChE/BChE)Coumarin-donepezil hybrid (31)Inhibition of acetylcholine breakdown nih.gov
β-secretase (BACE-1)Trifluoromethyl substituted chalcone (30)Inhibition of amyloid precursor protein processing nih.gov
Cyclin-Dependent Kinase 9 (CDK9)Coumarin derivativesInhibition of transcription, anticancer activity nih.gov
PI3K/Akt/mTOR PathwayVarious coumarin derivativesInhibition of cancer cell survival and proliferation nih.gov
Lipoxygenase (LOX)Hydroxylated coumarinsInhibition of inflammatory mediator synthesis researchgate.net

Drug Discovery and Development Potential of Coumarin Derivatives

The coumarin core is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govrsc.org This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a valuable starting point for designing new therapeutic agents. The versatility of the coumarin structure allows for easy synthetic modification at various positions, enabling the creation of large libraries of derivatives with tailored pharmacological profiles. nih.gov

The broad spectrum of activities—including anti-inflammatory, anticancer, and neuroprotective effects—positions coumarin derivatives as highly promising candidates in drug discovery. mdpi.comnih.gov The development of hybrid molecules, where the coumarin scaffold is combined with other known pharmacophores, is a particularly fruitful strategy. rsc.org This approach aims to create multi-target ligands that can address complex, multifactorial diseases like cancer and Alzheimer's disease more effectively. nih.gov

The ability to fine-tune the structure-activity relationship (SAR) of coumarin derivatives allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. nih.govrsc.org For instance, substitutions on the coumarin ring have been shown to be critical factors in determining the inhibitory properties against specific enzyme isoforms like carbonic anhydrases. nih.gov This high degree of tunability, combined with their proven efficacy across a range of biological models, underscores the significant potential of coumarin derivatives for the development of novel drugs to treat a wide variety of human diseases.

Q & A

Q. What are the key spectroscopic techniques for characterizing Coumarin 30, and how should researchers validate their findings?

this compound’s photophysical properties (e.g., fluorescence quantum yield, absorption maxima) require validation using UV-Vis spectroscopy, fluorescence spectroscopy, and high-performance liquid chromatography (HPLC). To ensure accuracy:

  • Compare experimental data with published spectra in peer-reviewed journals .
  • Use standardized solvents (e.g., ethanol, acetonitrile) to minimize environmental variability .
  • Include purity assessments via NMR or mass spectrometry, especially for novel derivatives .

Q. How should researchers design a reproducible synthesis protocol for this compound?

  • Document reaction conditions (temperature, solvent, catalyst) in detail, adhering to guidelines for experimental reproducibility .
  • Validate yields and purity through triplicate experiments and statistical analysis (e.g., standard deviation) .
  • Provide raw data and calibration curves in supplementary materials to enable independent verification .

Q. What strategies are effective for conducting a literature review on this compound’s applications?

  • Use databases like SciFinder or PubMed with keywords: “this compound photophysics,” “solvatochromism,” “fluorescence lifetime.” Prioritize primary sources over reviews .

  • Cross-reference citations in high-impact journals (e.g., Journal of Physical Chemistry) to identify foundational studies .

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  • Track patent databases for methodological insights but exclude commercial formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence quantum yields of this compound across studies?

  • Systematic Analysis: Compare experimental conditions (e.g., excitation wavelength, solvent polarity) and instrument calibration methods .
  • Control Experiments: Replicate conflicting studies using identical parameters and validate with an internal standard (e.g., quinine sulfate) .
  • Meta-Analysis: Apply statistical models to account for inter-lab variability and outlier removal criteria .

Q. What interdisciplinary approaches enhance the study of this compound’s bioimaging potential?

  • Collaborate with biophysicists to assess cellular uptake efficiency via confocal microscopy .
  • Integrate computational chemistry (e.g., TD-DFT calculations) to predict solvatochromic behavior and validate with experimental data .
  • Use machine learning to optimize dye-concentration thresholds for minimal photobleaching .

Q. How should researchers design experiments to investigate solvent effects on this compound’s emission properties?

  • Methodology:

Select solvents spanning a wide polarity range (e.g., cyclohexane to water) .

Measure Stokes shifts and lifetime decays using time-resolved fluorescence .

Apply the Lippert-Mataga equation to correlate polarity with emission trends .

  • Data Interpretation: Address outliers by testing solvent purity and degassing protocols to exclude oxygen quenching .

Methodological Best Practices

Q. What ethical and procedural standards apply to sharing this compound research data?

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Deposit spectra and crystallography data in repositories like Zenodo .
  • Disclose conflicts of interest (e.g., funding sources for dye synthesis) .
    • Use plagiarism-detection software for manuscript submissions to avoid inadvertent data misrepresentation .

Q. How can researchers address discrepancies between computational models and experimental results for this compound?

  • Troubleshooting Steps:

Verify the basis set and solvent model accuracy in DFT calculations .

Re-examine experimental parameters (e.g., temperature control, concentration errors) .

Publish negative results to contribute to community-wide error analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.